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Compound of Interest

Compound Name: 3-Bromoallyl alcohol

CAS No.: 37428-55-0

Cat. No.: B2890135

Get Quote

CAS: 598-19-6 | Formula: C

H

BrO | MW: 136.98 g/mol IUPAC: 3-Bromoprop-2-en-1-ol

Executive Summary & Chemical Identity
3-Bromoallyl alcohol acts as a "linchpin" scaffold in organic synthesis, offering two distinct

reactive handles: a vinyl bromide (for metal-catalyzed cross-coupling) and an allylic alcohol (for

oxidation, substitution, or esterification). Its utility lies in its ability to undergo sequential

functionalization, allowing for the rapid assembly of complex 1,3-substituted allylic systems

found in natural products and pharmaceutical intermediates.

Stereochemical Configurations
The compound exists as two geometric isomers. The stereochemical integrity of the starting

material is generally preserved during cross-coupling reactions (stereoretention).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2890135#bc-rfq
https://www.benchchem.com/product/b2890135/docs?utm_src=pdf-body#comprehensive-technical-guide-3-bromoallyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2890135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Structure Key Characteristic

(E)-Isomer (trans)
Br and CH

OH on opposite sides

Thermodynamically more

stable; common in commercial

sources.

(Z)-Isomer (cis)
Br and CH

OH on same side

Often requires specific

stereoselective synthesis (e.g.,

controlled hydrobromination).

Stability & Critical Handling Parameters
Unlike simple alkyl halides, 3-bromoallyl alcohol possesses unique stability challenges due to

the conjugation of the vinyl bromide with the allylic position.

Stability Profile
Light Sensitivity: Highly susceptible to photo-induced radical decomposition and

isomerization. Long-term exposure to ambient light turns the clear liquid yellow/brown
(liberation of Br

/HBr).

Thermal Instability: Prone to polymerization or elimination of HBr upon heating above 80°C

without stabilizers.

Lachrymator: The compound is a potent mucous membrane irritant.

Storage Protocol (Self-Validating System)
To maintain reagent integrity (>98% purity) for >6 months:

Temperature: Store at -20°C.

Atmosphere: Blanket with dry Argon or Nitrogen. Oxygen promotes radical degradation.

Container: Amber glass vials with PTFE-lined caps.
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Stabilizer: Commercial preparations often contain small amounts of copper turnings or

epoxide stabilizers (e.g., epichlorohydrin) to scavenge free acid.

Synthesis: The DIBAL-H Reduction Protocol
While 3-bromoallyl alcohol can be synthesized via HBr addition to propargyl alcohol, that

route often yields mixtures of regioisomers (2-bromo vs 3-bromo) and stereoisomers. The

reduction of ethyl 3-bromoacrylate is the superior "pharmaceutical-grade" method, offering

stereochemical control based on the starting ester.

Reaction Logic
Reagent: Diisobutylaluminum hydride (DIBAL-H) Mechanism: 1,2-addition of hydride to the

ester carbonyl followed by elimination of ethoxide. Critical Control: Temperature must be

maintained at -78°C to prevent over-reduction of the double bond or hydrogenolysis of the C-Br

bond.

Step-by-Step Protocol
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar,

nitrogen inlet, and pressure-equalizing addition funnel.

Solvation: Dissolve Ethyl 3-bromoacrylate (10.0 mmol, 1.0 eq) in anhydrous CH

Cl

(50 mL). Cool the solution to -78°C (dry ice/acetone bath).

Reduction: Add DIBAL-H (1.0 M in hexanes, 22.0 mmol, 2.2 eq) dropwise over 30 minutes.

Note: 2.2 eq is used to account for the alcohol intermediate and ensure full conversion.

Quench (The Rochelle Method):

Once TLC indicates consumption of starting material (~1-2 h), dilute with diethyl ether (50

mL) at -78°C.

Slowly add saturated aqueous Rochelle’s salt (Potassium sodium tartrate, 50 mL).
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Why? Aluminum salts form gelatinous emulsions. Tartrate creates a soluble complex with

aluminum, allowing clean phase separation.

Workup: Warm to room temperature and stir vigorously until two clear layers form (may take

1-2 hours). Separate layers, extract aqueous phase with ether, dry organics over MgSO

, and concentrate in vacuo (keep bath <30°C).

Purification: Flash chromatography (Hexanes/EtOAc) yields pure 3-bromoallyl alcohol.

Reactivity Profile & Applications
The molecule's bifunctional nature allows for divergent synthesis paths.

The Vinyl Bromide Handle (Cross-Coupling)
The C-Br bond is sp

hybridized, making it resistant to S

2 substitution but highly reactive in Pd(0)-catalyzed couplings (Suzuki, Stille, Heck).

Stereoretention: Suzuki coupling generally proceeds with retention of the double bond

geometry.

Chemoselectivity: The reaction occurs without affecting the free hydroxyl group, provided

base strength is controlled.

The Allylic Alcohol Handle
Oxidation: Conversion to 3-bromoacrolein (using MnO

or Swern) creates a reactive Michael acceptor.

Substitution: Conversion to 3-bromoallyl bromide (via PBr

or Appel reaction) creates a potent electrophile for S

2 reactions.
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Visualizing the Reactivity Matrix
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Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for 3-bromoallyl alcohol, highlighting its dual reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates the chemoselective coupling of the vinyl bromide in the presence of

the free alcohol.

Objective: Synthesis of (E)-3-phenylprop-2-en-1-ol (Cinnamyl alcohol derivative).

Reagents:

3-Bromoallyl alcohol (1.0 mmol)

Phenylboronic acid (1.2 mmol)

Pd(PPh

)

(3 mol%)

Na
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CO

(2.0 M aqueous solution, 2.0 mL)

DME (Dimethoxyethane, 5 mL)

Procedure:

Degas the DME solvent with Nitrogen for 15 minutes.

Add the alcohol, boronic acid, and Pd catalyst to a reaction vial under Nitrogen.

Add the degassed DME and aqueous base.

Heat to 80°C for 4-6 hours. Monitor by TLC.[1]

Observation: The solution typically darkens as Pd(0) cycles.

Workup:

Cool to RT, dilute with EtOAc, wash with water and brine.

Purify via silica gel chromatography.

Mechanistic Note: The free hydroxyl group helps coordinate the Palladium in the transition

state, often accelerating the reaction compared to non-polar vinyl halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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